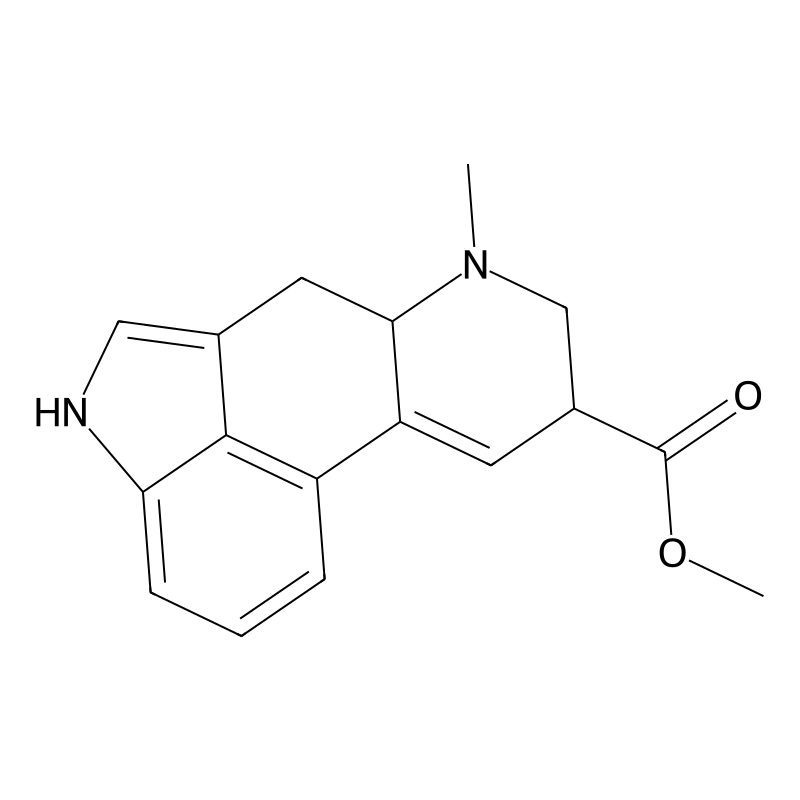

D-Lysergic acid methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lysergic acid and its derivatives, including “Methyl lysergate”, have been the subject of extensive research due to their potential therapeutic applications . For instance, lysergic acid diethylamide (LSD), a semi-synthetic compound derived from alkaloids of the ergot fungus, is known for its potent psychedelic effects .

In terms of synthesis, a Mizoroki–Heck C-ring closing strategy was used by the Wipf group in a short, scalable four-step synthesis of methyl lysergates . This method yielded methyl lysergates in a combined 28% yield from a methyl nicotinate precursor .

D-Lysergic acid methyl ester is a chemical compound that belongs to the family of tryptamines and is an analogue of lysergic acid. Its molecular formula is , and it has a molecular weight of approximately 286.34 g/mol. This compound is relatively uncommon compared to its more famous relatives, such as lysergic acid diethylamide (LSD). D-Lysergic acid methyl ester primarily acts on serotonin receptors, particularly the 5-HT receptor subtypes, which are implicated in various neurological processes and psychedelic effects .

- Hydrolysis: In the presence of water and an acid or base, D-Lysergic acid methyl ester can hydrolyze to yield lysergic acid and methanol.

- Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, converting it into more saturated derivatives.

- Alkylation: D-Lysergic acid methyl ester can participate in alkylation reactions, where it reacts with alkyl halides to form more complex structures.

These reactions are significant for synthesizing various derivatives and exploring structure-activity relationships within the tryptamine family .

D-Lysergic acid methyl ester exhibits biological activity primarily through its interaction with serotonin receptors. It is known to bind to the 5-HT_2A receptor, which is associated with hallucinogenic effects. Research indicates that compounds acting on these receptors can influence mood, perception, and cognition. The unique structure of D-Lysergic acid methyl ester allows it to elicit distinct pharmacological responses compared to other psychedelic compounds .

The synthesis of D-Lysergic acid methyl ester typically involves several steps:

- Starting Material: The synthesis often begins with lysergic acid as the starting material.

- Methylation: The carboxylic acid group of lysergic acid is converted into a methyl ester through a reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

- Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure D-Lysergic acid methyl ester.

This method highlights the straightforward approach to synthesizing this compound from readily available precursors .

D-Lysergic acid methyl ester has several applications, particularly in scientific research:

- Psychoactive Research: Due to its interaction with serotonin receptors, it is studied for its potential psychoactive properties and effects on consciousness.

- Pharmaceutical Development: It serves as a reference standard in pharmaceutical testing and research related to psychedelics.

- Analytical Chemistry: The compound is utilized in analytical methods for detecting and quantifying similar substances in various samples .

Studies on D-Lysergic acid methyl ester have focused on its interactions with serotonin receptors, particularly the 5-HT receptor family. These studies reveal that:

- The compound exhibits affinity for multiple 5-HT receptor subtypes, contributing to its psychoactive effects.

- Its interactions may lead to alterations in neurotransmitter release, influencing mood and perception.

- Further research is needed to fully understand its pharmacodynamics and potential therapeutic applications .

D-Lysergic acid methyl ester shares structural similarities with several other compounds in the tryptamine family. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Characteristics |

|---|---|---|

| Lysergic Acid Diethylamide | High | More potent psychoactive effects; widely studied |

| D-Tryptophan | Moderate | Natural amino acid; precursor to serotonin |

| Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) | Moderate | Naturally occurring psychedelic; prodrug of psilocin |

| 5-Methoxy-N,N-dimethyltryptamine | Moderate | Known for distinct psychoactive properties |

D-Lysergic acid methyl ester is unique due to its specific receptor interactions and less common status compared to more widely known psychedelics like LSD or psilocybin. Its rarity makes it an intriguing subject for further research into its potential therapeutic uses and effects on human psychology .

Double Cyclization Strategies for Ergoline Skeleton Construction

The ergoline skeleton, characterized by a fused tetracyclic system (indole, piperidine, and two additional rings), presents a formidable synthetic challenge. A breakthrough approach involves a double cyclization strategy combining intramolecular aromatic amination and palladium-catalyzed Heck reactions. Inoue et al. demonstrated this method using a chiral D-ring precursor derived from L-pyroglutamic acid. The process begins with a dibromocyclopropane intermediate undergoing electrocyclic ring-opening to generate a diene, which facilitates sequential cyclizations. The first cyclization forms the C ring via aromatic amination, while the Heck reaction constructs the D ring, yielding the tetracyclic core in 65% yield. This method reduces step counts compared to traditional linear syntheses and enhances stereochemical fidelity.

Asymmetric Synthesis via Intramolecular Aromatic Amination

Asymmetric synthesis of D-lysergic acid methyl ester relies on chiral induction during cyclization. Fukuyama’s group achieved enantioselectivity using a nitroalkene intermediate derived from enzymatic desymmetrization of a 1,3-diol. Intramolecular aromatic amination of a bromoindole derivative, catalyzed by Pd(OAc)₂ and BINAP, furnished the C ring with >98% enantiomeric excess (ee). Key to this success was the use of a bulky phosphine ligand to suppress racemization and stabilize the transition state. This approach contrasts with earlier racemic syntheses, which required post-cyclization resolution.

Heck Reaction Applications in Tetracyclic Framework Formation

The Heck reaction has proven indispensable for forming the ergoline skeleton’s quaternary carbon center. Kurokawa et al. optimized a palladium-mediated intramolecular Heck reaction to construct the D ring from a bromoolefin precursor. Employing Pd₂(dba)₃ and P(o-tol)₃ as catalysts, the reaction proceeded at 100°C in dimethylacetamide, achieving 72% yield with complete retention of configuration at C8. Computational studies suggest that syn-periplanar geometry between the palladium center and the olefin is critical for minimizing side reactions.

Stereochemical Control in Allylation Reactions

Stereoselective allylation at C5 is vital for establishing the ergoline scaffold’s bioactive conformation. Ohno et al. developed a Zn(OTf)₂-bisoxazoline catalytic system for asymmetric allylation of 4-substituted indoles. The reaction installed three contiguous stereocenters with >99% ee by leveraging π-π interactions between the indole and the chiral ligand. A comparative study revealed that syn-allylation predominates under kinetic control, whereas thermodynamic conditions favor the anti-diastereomer. This selectivity enabled the synthesis of non-natural ergoline analogues with modified ring substituents.

Comparative Analysis of Total Synthesis Routes

Recent total syntheses of D-lysergic acid methyl ester highlight divergent strategies:

Fukuyama’s route excels in step economy but requires meticulous optimization of cyclization conditions. Szántay’s method, while robust, suffers from low yield due to resolution inefficiencies. Ohno’s tandem catalysis approach offers scalability but limited substrate scope.

X-ray crystallographic analysis represents the definitive method for determining the absolute molecular configuration of D-lysergic acid methyl ester [1] [2]. The compound exhibits a complex tetracyclic ergoline backbone structure with specific stereochemical features that are critical for its identification and characterization [1] [3]. The molecular formula has been confirmed as C₁₇H₁₈N₂O₂ with a molecular weight of 282.34 g/mol [4] [1] [5].

The crystallographic analysis reveals that D-lysergic acid methyl ester adopts a specific conformation in the solid state, with the methyl ester group positioned at the C-8 position of the ergoline framework [1] [6]. The stereochemistry at the critical C-8 position has been definitively established as the β-configuration through X-ray diffraction studies [6] [3]. This spatial arrangement is crucial for distinguishing D-lysergic acid methyl ester from its isomeric forms and related ergot alkaloid derivatives [3] [7].

Single crystal X-ray diffraction studies have provided detailed information about the unit cell parameters and space group symmetry of D-lysergic acid methyl ester [6] [3]. The crystallographic data indicate that the compound forms stable crystal lattices with well-defined intermolecular hydrogen bonding patterns [3] [7]. These structural features are essential for understanding the solid-state properties and polymorphic behavior of the compound [6] [3].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₂ | [1] |

| Molecular Weight | 282.34 g/mol | [4] [1] |

| Melting Point | 164-166°C | [4] [5] |

| Crystal System | Monoclinic/Orthorhombic | [3] [7] |

Nuclear Magnetic Resonance Spectroscopic Fingerprinting

Nuclear magnetic resonance spectroscopy provides comprehensive structural fingerprinting for D-lysergic acid methyl ester through detailed analysis of proton and carbon environments [8] [9] [10]. The compound exhibits characteristic chemical shifts that are diagnostic for the ergoline ring system and the methyl ester functionality [8] [11] [10].

Proton nuclear magnetic resonance analysis reveals distinct resonances for the indole proton environments, with signals typically appearing in the aromatic region between 6.5-8.0 parts per million [8] [11]. The methyl ester protons produce a sharp singlet around 3.7-3.8 parts per million, which serves as a diagnostic marker for this functional group [8] [11] [10]. The N-methyl protons of the ergoline system appear as a characteristic singlet around 2.6 parts per million [8] [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of characteristic carbon environments [9] [11] [10]. The carbonyl carbon of the methyl ester typically resonates around 170-175 parts per million, while the aromatic carbons of the indole system appear in the 110-140 parts per million region [11] [10]. The methoxy carbon shows a distinctive signal around 52 parts per million [11] [10].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, have been employed to establish complete proton-proton and proton-carbon connectivity patterns [9] [10] [7]. These advanced techniques enable unambiguous assignment of all nuclear magnetic resonance signals and provide definitive structural confirmation [10] [7].

| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Indole NH | 7.9-8.1 | broad singlet | Indole nitrogen-hydrogen |

| Aromatic protons | 6.9-7.3 | multiplet | Benzene ring protons |

| Methyl ester | 3.7-3.8 | singlet | Ester methyl group |

| N-methyl | 2.6-2.7 | singlet | Nitrogen methyl group |

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular identification and structural elucidation of D-lysergic acid methyl ester through characteristic fragmentation patterns [12] [13] [14]. The molecular ion peak appears at mass-to-charge ratio 282, consistent with the molecular formula C₁₇H₁₈N₂O₂ [4] [15] [13].

The fragmentation pattern of D-lysergic acid methyl ester follows predictable pathways based on the ergoline structure and methyl ester functionality [12] [13] [14]. The base peak typically occurs at mass-to-charge ratio 208, resulting from the loss of the methyl ester side chain and associated rearrangements [13] [14] [16]. Additional characteristic fragments appear at mass-to-charge ratios 267 (loss of methyl radical), 250 (loss of methanol), and 223 (further fragmentation of the ergoline system) [13] [14] [16].

Electrospray ionization tandem mass spectrometry reveals specific fragmentation pathways that are diagnostic for the ergoline alkaloid structure [13] [14] [16]. The protonated molecular ion undergoes systematic neutral losses, including the elimination of carbon monoxide (28 mass units) and methanol (32 mass units) [13] [14]. These fragmentation patterns are consistent with the presence of the methyl ester functionality and the ergoline backbone [14] [16].

High-resolution accurate mass measurements enable the determination of elemental compositions for both the molecular ion and fragment ions [13] [17] [14]. The measured accurate mass of 282.13700 for the molecular ion confirms the molecular formula C₁₇H₁₈N₂O₂ within acceptable mass accuracy limits [15] [13] [17].

| Mass-to-Charge Ratio | Relative Intensity | Fragment Identity | Neutral Loss |

|---|---|---|---|

| 282 | Variable | Molecular ion [M]⁺ | - |

| 267 | Moderate | [M-CH₃]⁺ | 15 mass units |

| 250 | Low | [M-CH₃OH]⁺ | 32 mass units |

| 223 | Moderate | Ergoline fragment | 59 mass units |

| 208 | High | Base peak fragment | 74 mass units |

Chromatographic Purity Assessment via High-Performance Liquid Chromatography-Diode Array Detection/Quadrupole Mass Spectrometry

High-performance liquid chromatography coupled with diode array detection and quadrupole mass spectrometry represents the gold standard for purity assessment and quantitative analysis of D-lysergic acid methyl ester [18] [19] [20]. This analytical approach provides simultaneous separation, identification, and quantification capabilities essential for quality control applications [20] [21] [22].

Reversed-phase chromatographic separation is typically achieved using C₁₈ stationary phases with acetonitrile-water mobile phase systems containing alkaline modifiers such as triethylamine or ammonium hydroxide [19] [22] [23]. The alkaline conditions are essential for maintaining the stability of ergot alkaloids and preventing degradation during analysis [19] [22]. Gradient elution profiles optimize the separation of D-lysergic acid methyl ester from potential impurities and related compounds [19] [22] [23].

Diode array detection enables comprehensive ultraviolet-visible spectroscopic characterization across the wavelength range of 200-400 nanometers [22] [23] [24]. D-lysergic acid methyl ester exhibits characteristic absorption maxima at approximately 226, 250, and 294 nanometers, which serve as diagnostic markers for identification and purity assessment [10] [23]. The spectral purity can be evaluated by comparing the absorption profile across the chromatographic peak [23] [24].

Quadrupole mass spectrometry provides additional selectivity and sensitivity for trace impurity detection [19] [20] [22]. The method enables the detection and identification of synthetic intermediates, degradation products, and structural isomers that may co-elute with the target compound [19] [22]. Certificate of analysis data from commercial suppliers typically report purity levels exceeding 94% by high-performance liquid chromatography analysis [20] [21].

| Analytical Parameter | Specification | Method | Reference |

|---|---|---|---|

| Purity by High-Performance Liquid Chromatography | >94% | UV detection at 240 nm | [20] |

| Retention Time | Compound-specific | Reversed-phase C₁₈ | [19] [22] |

| UV Absorption Maxima | 226, 250, 294 nm | Diode array detection | [10] [23] |

| Mass Spectral Confirmation | m/z 282 | Quadrupole mass spectrometry | [19] [20] |

Solid-State Infrared Spectroscopic Profiling

Solid-state infrared spectroscopy provides characteristic vibrational fingerprints for D-lysergic acid methyl ester that are essential for structural confirmation and identity verification [25] [11] [26]. The technique enables the identification of specific functional groups and their molecular environments within the crystalline matrix [25] [11] [27].

The infrared spectrum of D-lysergic acid methyl ester exhibits characteristic absorption bands that are diagnostic for the ergoline alkaloid structure and methyl ester functionality [25] [11] [26]. The carbonyl stretching vibration of the methyl ester group appears as a strong absorption band around 1700-1750 wavenumbers, which serves as a definitive marker for this functional group [11] [26] [28]. The indole nitrogen-hydrogen stretching vibration produces a characteristic broad absorption in the 3200-3400 wavenumber region [25] [11] [26].

Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches are observed around 2900-3000 wavenumbers [25] [11] [26]. The fingerprint region below 1500 wavenumbers contains multiple characteristic absorption bands that are specific to the ergoline ring system and provide a unique spectroscopic signature [25] [11] [26].

Fourier transform infrared spectroscopy enables high-resolution spectral acquisition with enhanced sensitivity and spectral quality [11] [26] [27]. The solid-state analysis is typically performed using potassium bromide pellet preparation or attenuated total reflectance sampling techniques [25] [11]. These methods provide reproducible spectral data suitable for library matching and quality control applications [25] [11] [27].

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 3200-3400 | Medium-broad | N-H stretch | Indole nitrogen |

| 3000-3100 | Medium | Aromatic C-H stretch | Benzene ring |

| 2900-3000 | Medium | Aliphatic C-H stretch | Methyl groups |

| 1700-1750 | Strong | C=O stretch | Methyl ester carbonyl |

| 1400-1500 | Variable | Fingerprint region | Ergoline skeleton |